(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
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Overview
Description
(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a complex organic compound that features a unique combination of a cyclopropylpyrimidine ring and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropylpyrimidine and benzoxazine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The conditions often require precise control of temperature, pressure, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropylpyrimidin-4-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone: This compound shares a similar pyrimidine structure but differs in the substituents on the benzoxazine ring.
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid: Another related compound with a cyclopropylpyrimidine core but different functional groups.
Uniqueness
What sets (2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-10-22-15-5-3-2-4-14(15)20(11)17(21)13-8-9-18-16(19-13)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCLHDPDQADPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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